6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a methoxy group at the 6th position and an isopropyl group at the 3rd position. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-methoxy-2-nitrobenzaldehyde with isopropylamine followed by reduction and cyclization can yield the desired compound.
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Step 1: Formation of Schiff Base
- React 6-methoxy-2-nitrobenzaldehyde with isopropylamine in ethanol.
- Conditions: Reflux for 4 hours.
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Step 2: Reduction
- Reduce the Schiff base using hydrogen gas in the presence of a palladium catalyst.
- Conditions: Room temperature, 1 atm pressure.
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Step 3: Cyclization
- Cyclize the reduced product using a strong acid like hydrochloric acid.
- Conditions: Reflux for 6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form quinoline derivatives.
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic medium, room temperature.
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Reduction: : The compound can be reduced to form dihydroquinoline derivatives.
- Reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Anhydrous conditions, low temperature.
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Substitution: : The methoxy group can be substituted with other functional groups.
- Reagents: Halogenating agents, nucleophiles.
- Conditions: Varies depending on the substituent.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinolines.
Scientific Research Applications
6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the isopropyl group, leading to different biological activities.
3-Isopropylquinoline: Lacks the methoxy group, affecting its chemical reactivity.
Tetrahydroquinoline: Lacks both the methoxy and isopropyl groups, resulting in a simpler structure.
Uniqueness
6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the methoxy and isopropyl groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
1017219-84-9 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
6-methoxy-3-propan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19NO/c1-9(2)11-6-10-7-12(15-3)4-5-13(10)14-8-11/h4-5,7,9,11,14H,6,8H2,1-3H3 |
InChI Key |
JUPSTCXLRFVYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=C(C=CC(=C2)OC)NC1 |
Origin of Product |
United States |
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